Pyridiniumtribromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

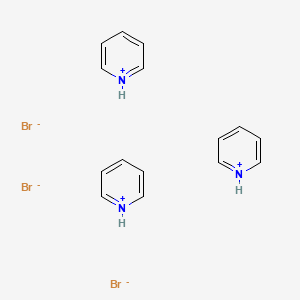

Pyridinium tribromide (C₅H₆Br₃N, MW 319.82, CAS 39416-48-3) is a crystalline, moisture-sensitive compound widely used as a brominating agent in organic synthesis. It exists as a stable solid, offering a safer alternative to elemental bromine (Br₂) due to its controlled release of bromine in solution . Its structure comprises a pyridinium cation complexed with a tribromide anion (Br₃⁻), enabling efficient electrophilic bromination of alkenes, ketones, and aromatic systems under mild conditions . Key properties include a melting point of 134°C, hygroscopicity, and classification as a corrosive substance (UN 3261, Packing Group II) .

Métodos De Preparación

Pyridinium tribromide can be synthesized by reacting pyridinium bromide with bromine or thionyl bromide . The reaction typically involves mixing pyridinium bromide with an excess of bromine or thionyl bromide under controlled conditions to form the desired product. The resulting compound can be purified by recrystallization from glacial acetic acid to obtain orange-red crystals .

Análisis De Reacciones Químicas

Bromination of Alkenes

Pyridinium tribromide facilitates stereospecific bromination of alkenes via a cyclic bromonium ion intermediate. The reaction proceeds through anti-addition , producing vicinal dibromides.

Key Examples:

-

Stilbene Bromination

Both cis- and trans-stilbene react to form 1,2-dibromo-1,2-diphenylethane. The product stereochemistry depends on the starting isomer:

Bromination of Ketones

Pyridinium tribromide selectively brominates α-hydrogens in ketones, forming α-bromo derivatives.

Example:

-

3-Ketosteroid → 2,4-Dibromocholestanone

Bromination at the α-positions of the ketone group occurs under mild conditions, demonstrating the reagent’s ability to handle sterically hindered substrates .

Bromination of Aromatic Compounds

Pyridinium tribromide catalyzes electrophilic aromatic substitution (EAS) in electron-rich arenes.

Mechanistic Insights:

-

Anisole Bromination

Pyridinium tribromide increases bromine’s electrophilicity via complexation, directing substitution to the para position .

Oxidation Reactions

Pyridinium tribromide acts as an oxidizer in tandem with other reagents:

-

Sulfide → Sulfoxide/Sulfone

Combined with potassium nitrate (KNO₃), it oxidizes sulfides to sulfoxides or sulfones using air as the terminal oxidant . -

Alcohol → Ketone/Aldehyde

Substituting Py·Br₃ with Br₂ enables oxidation of alcohols to carbonyl compounds under metal-free conditions .

Chemoselective Deprotection

Pyridinium tribromide selectively removes tert-butyldimethylsilyl (TBS) groups from primary alcohols in methanol at 0°C, preserving secondary TBS-protected alcohols and other functional groups .

Aplicaciones Científicas De Investigación

Bromination Reactions

Selective Bromination of Acetophenone Derivatives

Pyridinium tribromide has been effectively utilized for the α-bromination of acetophenone derivatives. In a study, it was shown to yield α-bromoacetophenone derivatives with an impressive yield of 85%, outperforming other brominating agents like N-bromosuccinimide (NBS) and cupric bromide, which yielded significantly lower amounts . The reaction conditions were optimized for temperature and time, demonstrating its suitability for educational laboratory settings.

| Brominating Agent | Yield (%) |

|---|---|

| Pyridinium tribromide | 85 ± 4 |

| Cupric Bromide | 60 ± 6 |

| N-Bromosuccinimide | Insufficient |

Drug Development

C5-Selective Bromination of Indole Alkaloids

A novel method employing pyridinium tribromide has been developed for the selective C5-bromination of indole alkaloids, which are crucial in drug development due to their biological activity. This method allows for rapid and mild reactions, yielding high amounts of brominated derivatives in just ten minutes . The ability to selectively functionalize indole rings paves the way for synthesizing new drugs and agrochemicals.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of compounds synthesized using pyridinium tribromide. For instance, a study synthesized various pyridine derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicate moderate to good efficacy, suggesting that pyridinium tribromide can be instrumental in developing new antimicrobial agents.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Synthetic Utility in Organic Chemistry

The synthetic utility of pyridinium tribromide extends to the preparation of various bioactive compounds. For example, it has been used to synthesize novel pyridine derivatives that exhibit potential biological activity . This versatility makes it a valuable reagent in organic synthesis, particularly in the pharmaceutical industry.

Mecanismo De Acción

Pyridinium tribromide exerts its effects through its strong brominating action. It releases bromine in solution, which then acts as an electrophilic bromine source in halogenation reactions . The bromine reacts with organic substrates, leading to the formation of brominated products. The compound’s stability and reactivity make it a valuable tool in organic synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Brominating Agents

Chemical and Physical Properties

Key Observations :

- Pyridinium tribromide has the highest bromine content (75.3%), making it more reactive in bromination reactions compared to Tetrabutylammonium tribromide (49.7%) or Pyridinium bromide (44.4%) .

- The adamantyl derivative’s lower bromine content and bulky structure limit its utility as a brominating agent but may enhance selectivity in specialized syntheses .

Pyridinium Tribromide

- Applications : Bromination of alkenes (e.g., (E)-stilbene ), α-bromination of ketones, and thiocyanation of aromatic ethers .

- Advantages: Controlled bromine release reduces side reactions (e.g., dibromide over-addition) . High yield (90–95%) in bromination reactions under mild conditions . Safer handling than Br₂ due to non-volatility .

Tetrabutylammonium Tribromide

- Applications: Solubility in non-polar solvents makes it suitable for phase-transfer catalysis .

- Limitations : Lower bromine content reduces efficiency compared to pyridinium derivatives.

Pyridinium Bromide

- Applications : Mild brominating agent for acid-sensitive substrates .

- Challenges : Hygroscopic nature complicates storage and handling .

1-(1-Adamantyl)pyridinium Bromide

- Niche Use: Potential in sterically hindered reactions due to adamantyl group .

Stability and Environmental Impact

- Pyridinium Tribromide : Degrades slowly in solution, releasing Br₂. Classified as WGK 3 (moderately water hazard) .

- Tetrabutylammonium Tribromide: Limited environmental data; likely persistent due to quaternary ammonium structure .

- Green Chemistry : Pyridinium tribromide is preferred over Br₂ for reduced volatility and waste. However, HBr/H₂O₂ systems offer even greener alternatives .

Propiedades

Fórmula molecular |

C15H18Br3N3 |

|---|---|

Peso molecular |

480.0 g/mol |

Nombre IUPAC |

pyridin-1-ium;tribromide |

InChI |

InChI=1S/3C5H5N.3BrH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;3*1H |

Clave InChI |

JQRYUMGHOUYJFW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[Br-].[Br-].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.